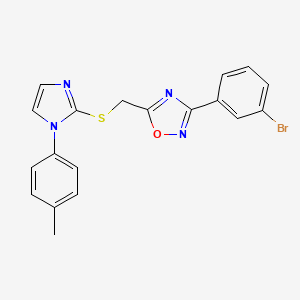

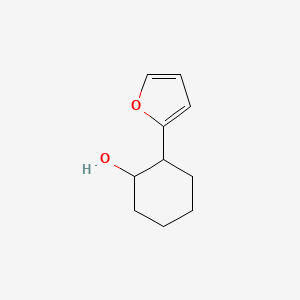

![molecular formula C7H9ClF2O2S B2586644 (6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanesulfonyl chloride CAS No. 2253640-63-8](/img/structure/B2586644.png)

(6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanesulfonyl chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanesulfonyl chloride is a chemical compound with the CAS Number: 2010252-59-0 . It has a molecular weight of 230.66 . The compound is in liquid form .

Synthesis Analysis

The synthesis of similar compounds, such as bicyclo[3.1.0]hexanes, has been reported via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation . Good yields were obtained for a broad range of cyclopropene and cyclopropylaniline derivatives .Molecular Structure Analysis

The Inchi Code for this compound is 1S/C7H9ClF2O2S/c8-13(11,12)3-4-1-5-6(2-4)7(5,9)10/h4-6H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

While specific reactions involving (6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanesulfonyl chloride are not mentioned in the search results, methanesulfonyl chloride, a related compound, is known to be highly reactive . It is an electrophile and functions as a source of the “CH3SO2+” synthon . Methanesulfonyl chloride is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base .Physical And Chemical Properties Analysis

The compound is a liquid and it has a molecular weight of 230.66 . The storage temperature for this compound is 4 degrees Celsius .科学研究应用

Carbonic Anhydrase Inhibitors for Glaucoma Treatment

The reaction of perfluoroalkyl/arylsulfonyl chlorides with aromatic/heterocyclic sulfonamides, including CF₃SO₂Cl and C₆F₅SO₂Cl, leads to compounds with potential as topical intraocular pressure-lowering agents for glaucoma treatment. These compounds exhibit strong affinities toward carbonic anhydrase isozymes, with some demonstrating excellent water solubility and effectiveness in lowering intraocular pressure without significant side effects. This highlights the compound's application in developing new antiglaucoma drugs (Scozzafava et al., 2000).

Sodium Insertion in Energy Storage Materials

The compound has been studied in the context of energy storage, where methanesulfonyl chloride (MSC) forms an ionic liquid with AlCl₃. This ionic liquid has been used to investigate the electrochemical properties of vanadium pentoxide (V₂O₅) films, demonstrating reversible sodium intercalation. This application suggests the compound's role in developing advanced materials for energy storage (Su et al., 2001).

Gas Separations Using Ionic Liquid Membranes

Research into non-hexafluorophosphate [PF₆]⁻ anion-supported ionic liquid membranes has explored the use of different water-stable anions, including trifluoromethanesulfone [CF₃SO₃]⁻, for gas separations. This study indicates the compound's utility in enhancing the performance of ionic liquid membranes for CO₂/N₂ separation, positioning them above the upper bound in the Robeson plot, which is significant for applications in environmental technology and industrial separations (Scovazzo et al., 2004).

Electrophilic Fluorination Reagents

The compound is relevant in the field of organic synthesis, particularly in trifluoromethylation reactions. CF₃SO₂Cl is widely used for the direct trifluoromethylation of various substrates, showcasing its role as a versatile reagent in the introduction of fluorinated groups. This application is critical for the development of fluorinated organic compounds, which are increasingly important in pharmaceuticals and agrochemicals (Guyon et al., 2017).

安全和危害

属性

IUPAC Name |

(6,6-difluoro-1-bicyclo[3.1.0]hexanyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClF2O2S/c8-13(11,12)4-6-3-1-2-5(6)7(6,9)10/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLFBRCWFGLOOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)(C2(F)F)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClF2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanesulfonyl chloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

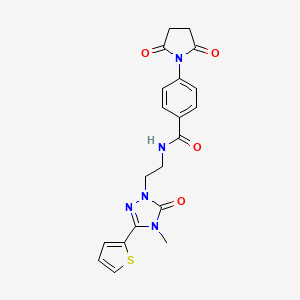

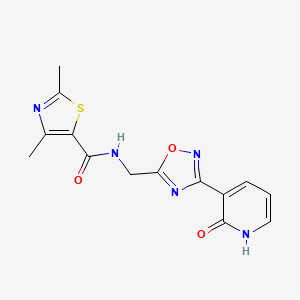

![N-(4-acetamidophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2586562.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2586564.png)

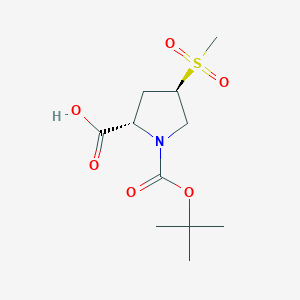

![2-Cyclopropyl-5-((3-methylbenzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2586565.png)

![(2Z)-N-acetyl-2-[(2-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B2586569.png)

![3-(4-Chlorobenzyl)-8-(4-ethylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2586572.png)

![11-imino-N-(2-methoxy-5-methylphenyl)-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2586575.png)

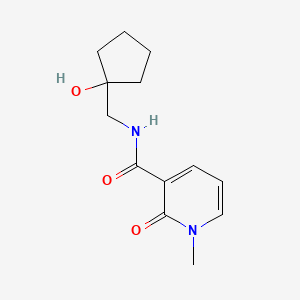

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2586580.png)

![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2586581.png)